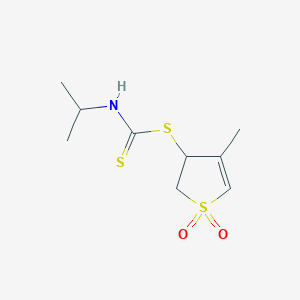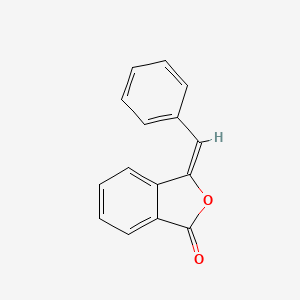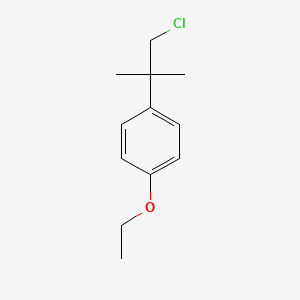
4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl isopropyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl isopropyldithiocarbamate is a synthetic organic compound with the molecular formula C9H15NO2S3 This compound is known for its unique structural features, which include a thienyl ring with a dioxido group and an isopropyldithiocarbamate moiety
Preparation Methods
The synthesis of 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl isopropyldithiocarbamate typically involves the reaction of 4-methyl-2,3-dihydrothiophene-1,1-dioxide with isopropyldithiocarbamate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl isopropyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dioxido group to a sulfide.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl isopropyldithiocarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl isopropyldithiocarbamate involves its interaction with specific molecular targets. The dioxido group can form strong interactions with metal ions, making it useful in catalysis. The isopropyldithiocarbamate moiety can interact with biological macromolecules, potentially leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl isopropyldithiocarbamate include:
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Known for its use in organic synthesis and materials science.
N-(1,1-Dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine: Studied for its potential pharmaceutical applications.
Properties
Molecular Formula |
C9H15NO2S3 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C9H15NO2S3/c1-6(2)10-9(13)14-8-5-15(11,12)4-7(8)3/h4,6,8H,5H2,1-3H3,(H,10,13) |
InChI Key |
BINBEUUYOPIGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CS(=O)(=O)CC1SC(=S)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12220604.png)
![7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride](/img/structure/B12220608.png)

![[(1-sec-butyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12220621.png)

![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12220638.png)
![12-Hydrazinyl-4,5-dimethyl-6-thia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B12220642.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B12220643.png)
![(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B12220644.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12220645.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220649.png)
![3-(dimethylsulfamoyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12220650.png)
![2-({1-[(Oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B12220664.png)
![2-(3,4-dichlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12220667.png)
